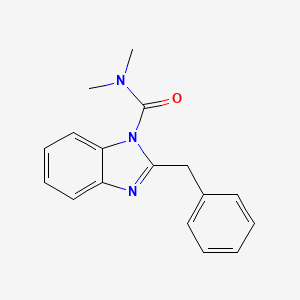![molecular formula C14H10F4N2O2S B2961070 2-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}propanoic acid CAS No. 514180-15-5](/img/structure/B2961070.png)
2-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}propanoic acid is a highly specialized organic compound featuring a pyrimidine ring substituted with fluorophenyl and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}propanoic acid typically involves a series of stepwise reactions
Pyrimidine Core Formation: : Initially, the pyrimidine ring is synthesized using a condensation reaction between appropriate aldehydes and ketones.
Substitution with Fluorophenyl and Trifluoromethyl Groups: : Next, halogenation followed by nucleophilic substitution introduces the fluorophenyl and trifluoromethyl substituents on the pyrimidine ring.
Thio-Functionalization: : Thiolates or other sulfur-containing agents are then reacted to form the thio group, completing the synthesis with propanoic acid functionalization.
Industrial Production Methods: For large-scale industrial production, optimizing reaction conditions such as temperature, pressure, solvent selection, and catalyst use is essential. Continuous flow reactors and automated synthesizers may be employed to achieve high yields and product purity.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo a variety of chemical reactions:
Oxidation: : Can be oxidized to form sulfoxides or sulfones under specific conditions using reagents like hydrogen peroxide.
Reduction: : Reduction reactions can lead to the loss of certain functional groups or change in oxidation state using reducing agents such as sodium borohydride.
Substitution: : Undergoes substitution reactions, particularly nucleophilic substitutions, replacing fluorine or thio groups with other substituents.
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: : Sodium borohydride, lithium aluminum hydride
Nucleophiles: : Grignard reagents, organolithium compounds
Sulfoxides and Sulfones: : Resulting from oxidation
De-fluorinated Compounds: : Resulting from reduction or nucleophilic substitution
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents and complex organic molecules.
Biology: In biology, it may be used as a probe to study biochemical pathways involving sulfur-containing compounds.
Industry: May find uses in creating advanced materials, including polymers and catalysts, where specific structural and functional attributes are required.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets, often enzymes or receptors, modulating their activity. Its fluorophenyl and trifluoromethyl groups can enhance binding affinity and specificity, while the thio group may be involved in redox reactions or forming covalent bonds with targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
2-{[4-(4-Methylphenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}propanoic acid
2-{[4-(4-Chlorophenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}propanoic acid
Fluorine Substitution: : Enhances the compound's stability and bioavailability.
Trifluoromethyl Group: : Provides a strong electron-withdrawing effect, influencing reactivity and interaction with biological targets.
Thio Group: : Key role in specific reactions, especially in biological systems involving redox mechanisms.
This compound stands out due to its unique combination of substituents, providing distinct advantages in various applications.
Eigenschaften
IUPAC Name |
2-[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4N2O2S/c1-7(12(21)22)23-13-19-10(6-11(20-13)14(16,17)18)8-2-4-9(15)5-3-8/h2-7H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSPJFPEEQZYCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(3,4-dimethylphenyl)sulfanyl]phenyl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2960988.png)


![1-(2-Chlorophenoxy)-3-[(4-chlorophenyl)sulfonyl]-2-propanol](/img/structure/B2960994.png)

![Tert-butyl N-[6-[bromo(difluoro)methyl]pyridin-3-yl]carbamate](/img/structure/B2960996.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2960999.png)
![N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2961002.png)
![2-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine](/img/structure/B2961005.png)
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2961006.png)
![N-Methyl-4-{[4-(methylcarbamoyl)phenyl]disulfanyl}benzamide](/img/structure/B2961007.png)

